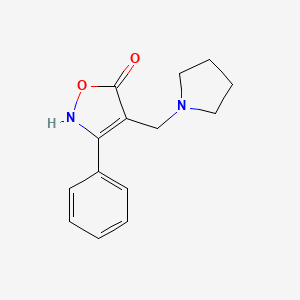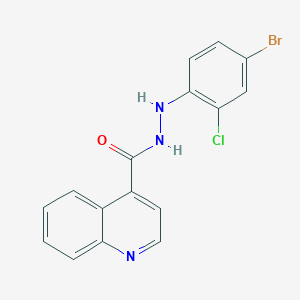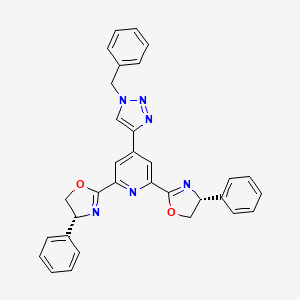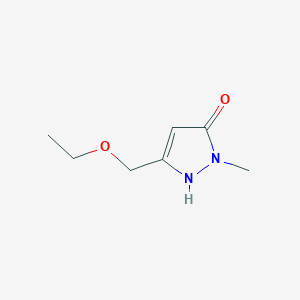
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is a chemical compound that belongs to the quinoline family It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further modified by an oxy-methyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-7-iodoquinolin-8-ol.
Esterification: The hydroxyl group of 5-chloro-7-iodoquinolin-8-ol is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Methylation: The resulting acetate ester is then treated with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and methylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products with different substituents replacing chlorine or iodine.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Hydrolysis: The corresponding alcohol and acetic acid.
科学研究应用
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring can interact with biological molecules, potentially disrupting their normal function. The acetate group may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A precursor in the synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate.
Clioquinol: A related compound with similar structural features and biological activities.
8-Hydroxyquinoline: Another quinoline derivative with diverse applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an oxy-methyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H9ClINO3 |
|---|---|
分子量 |
377.56 g/mol |
IUPAC 名称 |
(5-chloro-7-iodoquinolin-8-yl)oxymethyl acetate |
InChI |
InChI=1S/C12H9ClINO3/c1-7(16)17-6-18-12-10(14)5-9(13)8-3-2-4-15-11(8)12/h2-5H,6H2,1H3 |
InChI 键 |
YRVHZDSBLFNWFU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)


![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)


![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)

![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)


